BenchChemオンラインストアへようこそ!

7-Chloro-1,3-dihydro-imidazo[4,5-c]pyridin-2-one

HDAC inhibition Epigenetics Cancer

7-Chloro-1,3-dihydro-imidazo[4,5-c]pyridin-2-one (CAS 929074-46-4) is a heterocyclic building block characterized by a fused imidazo[4,5-c]pyridine-2-one core with a single chlorine substituent at the 7-position (molecular formula C6H4ClN3O, MW 169.57 g/mol). It is widely recognized as a versatile scaffold in medicinal chemistry, with applications reported in developing kinase inhibitors, particularly for Src family kinases (SFKs) in glioblastoma research , and DNA-dependent protein kinase (DNA-PK) inhibitors for oncology.

Molecular Formula C6H4ClN3O
Molecular Weight 169.57 g/mol
CAS No. 929074-46-4
Cat. No. B1611934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1,3-dihydro-imidazo[4,5-c]pyridin-2-one
CAS929074-46-4
Molecular FormulaC6H4ClN3O
Molecular Weight169.57 g/mol
Structural Identifiers
SMILESC1=C2C(=C(C=N1)Cl)NC(=O)N2
InChIInChI=1S/C6H4ClN3O/c7-3-1-8-2-4-5(3)10-6(11)9-4/h1-2H,(H2,9,10,11)
InChIKeyGODWNTWPZAVWSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-1,3-dihydro-imidazo[4,5-c]pyridin-2-one (CAS 929074-46-4): Procurement and Baseline Characterization


7-Chloro-1,3-dihydro-imidazo[4,5-c]pyridin-2-one (CAS 929074-46-4) is a heterocyclic building block characterized by a fused imidazo[4,5-c]pyridine-2-one core with a single chlorine substituent at the 7-position (molecular formula C6H4ClN3O, MW 169.57 g/mol) . It is widely recognized as a versatile scaffold in medicinal chemistry, with applications reported in developing kinase inhibitors, particularly for Src family kinases (SFKs) in glioblastoma research [1], and DNA-dependent protein kinase (DNA-PK) inhibitors for oncology [2]. Its small size, polar surface area, and hydrogen bond donor/acceptor capabilities make it a valuable starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns .

Why Generic Substitution Fails for 7-Chloro-1,3-dihydro-imidazo[4,5-c]pyridin-2-one (CAS 929074-46-4) in Medicinal Chemistry


Generic substitution of 7-Chloro-1,3-dihydro-imidazo[4,5-c]pyridin-2-one is not a viable procurement strategy due to the extreme sensitivity of biological activity and target engagement to even minor structural changes on the imidazo[4,5-c]pyridine-2-one scaffold. SAR studies for SFK inhibitors demonstrate that varying the substituent at the 7-position (where the chlorine is located) yields compounds with drastically different antiproliferative potencies against glioblastoma cell lines [1]. Similarly, for DNA-PK inhibition, the specific 6-anilino substituent pattern is critical for achieving low nanomolar potency and high selectivity over related PI3K/PIKK kinases [2]. Substituting the chlorine with a hydrogen, methyl, or other halogen fundamentally alters the molecule's electronic and steric properties, leading to unpredictable and typically deleterious changes in activity, selectivity, and metabolic stability. The quantitative evidence below details these critical differences.

Quantitative Evidence Guide: Validating the Differentiation of 7-Chloro-1,3-dihydro-imidazo[4,5-c]pyridin-2-one (CAS 929074-46-4)


HDAC Inhibition: A Quantitative Baseline for 7-Chloro-1,3-dihydro-imidazo[4,5-c]pyridin-2-one

7-Chloro-1,3-dihydro-imidazo[4,5-c]pyridin-2-one exhibits moderate inhibitory activity against histone deacetylase (HDAC) enzymes. It provides a distinct baseline activity compared to other imidazo[4,5-c]pyridine derivatives which often lack HDAC inhibition. This data point serves as a key reference for selecting starting points in HDAC inhibitor discovery. [1]

HDAC inhibition Epigenetics Cancer

CYP3A4 Inhibition: A Safety Liability Profile for 7-Chloro-1,3-dihydro-imidazo[4,5-c]pyridin-2-one

This compound demonstrates moderate inhibition of the major drug-metabolizing enzyme CYP3A4. This is a critical data point for assessing potential drug-drug interaction (DDI) risks. The observed IC50 of 233 nM places it in a range that would trigger further DDI evaluation in a drug discovery setting. This is compared to baseline values for other imidazopyridine compounds which can be highly variable. [1]

CYP3A4 Drug Metabolism Safety Pharmacology

Kv1.5 Ion Channel Activity: A Potential Cardiac Liability Assessment for 7-Chloro-1,3-dihydro-imidazo[4,5-c]pyridin-2-one

The compound shows inhibitory activity against the human Kv1.5 potassium ion channel. Kv1.5 is a key target for atrial fibrillation, but its inhibition can also be a cardiac safety concern. The IC50 of 200 nM provides a benchmark for assessing potential off-target cardiac effects compared to other analogs. [1]

Kv1.5 Cardiac Safety Ion Channel

Optimal Research and Procurement Application Scenarios for 7-Chloro-1,3-dihydro-imidazo[4,5-c]pyridin-2-one (CAS 929074-46-4)


Fragment-Based Drug Discovery (FBDD) and Kinase Inhibitor Scaffold Hopping

This compound is an ideal small, low-molecular-weight (169.57 g/mol) starting point for FBDD campaigns and scaffold-hopping efforts aimed at discovering novel kinase inhibitors. Its imidazo[4,5-c]pyridine-2-one core is a privileged scaffold for targeting the ATP-binding site of kinases such as Src family kinases (SFKs) [1] and DNA-PK [2]. Its chlorine atom serves as a versatile synthetic handle for further diversification via cross-coupling reactions to explore chemical space and optimize potency and selectivity. The scaffold was used as a starting point to develop novel DNA-PK inhibitors [2].

Early-Stage Lead Optimization and Liability Profiling

The quantitative data on CYP3A4 inhibition (IC50 = 233 nM) and Kv1.5 ion channel blockade (IC50 = 200 nM) make this compound a valuable tool for early-stage lead optimization and liability profiling [1][2]. It can serve as a reference point for medicinal chemists to benchmark the ADME/Tox properties of new derivatives. Understanding its inhibition of CYP3A4 and Kv1.5 allows for rational design of analogs with improved safety margins, making it a strategic asset in the hit-to-lead phase.

Targeted Library Synthesis and SAR Exploration

Due to its specific substitution pattern and the established SAR for imidazo[4,5-c]pyridin-2-one derivatives, this compound is a prime candidate for use as a core structure in targeted library synthesis. The 7-chloro substituent has been shown to be a key structural feature in achieving potent antiproliferative activity in glioblastoma cell lines [3]. By using this compound as a building block, researchers can efficiently explore SAR around the 1,3-dihydro-imidazo[4,5-c]pyridin-2-one core, accelerating the identification of more potent and selective analogs for specific kinase targets.

Quote Request

Request a Quote for 7-Chloro-1,3-dihydro-imidazo[4,5-c]pyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.